Methyl acetoacetate, monosodium salt

Catalog No.
S1911226
CAS No.
34284-28-1
M.F
C5H7NaO3
M. Wt
138.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl acetoacetate, monosodium salt

CAS Number

34284-28-1

Product Name

Methyl acetoacetate, monosodium salt

IUPAC Name

sodium;methyl 3-oxobutanoate

Molecular Formula

C5H7NaO3

Molecular Weight

138.1 g/mol

InChI

InChI=1S/C5H7O3.Na/c1-4(6)3-5(7)8-2;/h3H,1-2H3;/q-1;+1

InChI Key

HMQCSNJMPFNQFP-UHFFFAOYSA-N

SMILES

CC(=O)[CH-]C(=O)OC.[Na+]

Canonical SMILES

CC(=O)[CH-]C(=O)OC.[Na+]

Organic Synthesis

  • Carbon-Carbon Bond Formation

    Methyl acetoacetate, monosodium salt acts as a versatile building block in organic synthesis. Its reactive enolate group allows for efficient carbon-carbon bond formation reactions like alkylation, acylation, and aldol condensation. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

  • Claisen Condensation

    This reaction utilizes methyl acetoacetate, monosodium salt as a key reactant to form β-ketoesters, a valuable class of organic intermediates. β-ketoesters can be further transformed into various other functional groups, making them essential in the synthesis of diverse organic compounds [].

Chromatography

  • Mobile Phase Modifier: Methyl acetoacetate, monosodium salt can be used as a modifier in the mobile phase of chromatographic techniques like high-performance liquid chromatography (HPLC) and ion chromatography. It helps to improve the separation of analytes by influencing their interaction with the stationary phase [].

Methyl acetoacetate, monosodium salt is a sodium salt derivative of methyl acetoacetate, characterized by the molecular formula C5H7NaO3\text{C}_5\text{H}_7\text{NaO}_3 and a molecular weight of approximately 138.10 g/mol. This compound is often used in organic synthesis, particularly in the formation of various chemical intermediates. It appears as a white to off-white solid and is soluble in water, making it suitable for various applications in both industrial and laboratory settings .

  • Alkylation Reactions: It serves as a nucleophile in alkylation reactions, where it can react with alkyl halides to form substituted products.
  • Condensation Reactions: The compound can undergo Claisen condensation with other esters or carbonyl compounds to produce β-keto esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield more reactive species that can further participate in synthetic routes.

These reactions highlight its utility as a versatile building block in organic synthesis .

Several methods exist for synthesizing methyl acetoacetate, monosodium salt:

  • Neutralization Reaction: Methyl acetoacetate can be reacted with sodium hydroxide to form the sodium salt.
  • Salification of Methyl Acetoacetate: Direct reaction of methyl acetoacetate with sodium carbonate or sodium bicarbonate under controlled conditions.
  • Enolate Formation: The formation of the enolate from methyl acetoacetate followed by treatment with sodium salts can yield the monosodium salt.

These methods emphasize the compound's accessibility for use in laboratory and industrial applications .

Methyl acetoacetate, monosodium salt finds numerous applications across various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for producing complex molecules.
  • Pharmaceuticals: The compound acts as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: It is utilized in the development of agrochemicals due to its reactivity and ability to form derivatives that can act as pesticides or herbicides.
  • Chromatography: Employed in analytical chemistry for separation processes .

Interaction studies involving methyl acetoacetate, monosodium salt focus on its reactivity with various nucleophiles and electrophiles during synthetic processes. Its behavior in different solvents has also been investigated to optimize conditions for reactions such as alkylation and condensation. Understanding these interactions helps chemists design more efficient synthetic pathways and predict product outcomes .

Methyl acetoacetate, monosodium salt is structurally similar to several other compounds, which include:

Compound NameMolecular FormulaKey Characteristics
Sodium AcetoacetateC4H5NaO3Commonly used as a buffering agent; less reactive than methyl acetoacetate sodium salt.
Potassium Salt of Methyl AcetoacetateC5H7KO3Similar reactivity but different solubility properties due to potassium ion.
Acetoacetic AcidC4H6O3A parent compound that does not have the sodium moiety; involved in similar reactions but more acidic.

Uniqueness

Methyl acetoacetate, monosodium salt stands out due to its balance of reactivity and solubility, making it particularly useful in both laboratory settings and industrial applications. Its ability to act as a nucleophile while remaining stable under various conditions differentiates it from other similar compounds .

Molecular Weight (138.10 g/mol)

The molecular weight of methyl acetoacetate, monosodium salt has been consistently reported as 138.10 g/mol across multiple sources [2] [5]. This molecular weight corresponds to the molecular formula C₅H₇NaO₃, which comprises five carbon atoms, seven hydrogen atoms, one sodium atom, and three oxygen atoms [6] [7]. The compound exists as a stable salt structure where the sodium cation is associated with the deprotonated enolate form of methyl acetoacetate [8].

Bond Properties and Molecular Geometry

The molecular structure of methyl acetoacetate, monosodium salt exhibits characteristic features of an enolate system. The compound adopts a planar configuration around the enolate carbon due to sp² hybridization [5]. The structure can be represented by the SMILES notation: C/C(=C/C(=O)OC)/[O-].[Na+], indicating the presence of a double bond character between the central carbon atoms and the delocalized negative charge stabilized by the sodium cation [5].

The InChI representation of the compound is InChI=1S/C5H8O3.Na/c1-4(6)3-5(7)8-2;/h3,6H,1-2H3;/q;+1/p-1/b4-3-, confirming the E/Z isomerism around the double bond [2] [5]. The compound exists primarily in the Z-configuration, as indicated by the systematic name sodium (2Z)-4-methoxy-4-oxobut-2-en-2-olate [2] [5].

Electronic Structure and Charge Distribution

The electronic structure of methyl acetoacetate, monosodium salt is characterized by extensive conjugation between the enolate oxygen, the carbon-carbon double bond, and the ester carbonyl group. This extended π-system provides significant stabilization to the anionic charge, which is delocalized across the enolate moiety . The sodium cation serves as a counterion, maintaining overall electrical neutrality while allowing the organic anion to retain its nucleophilic character .

The compound's electronic configuration enables it to act as a nucleophile in various organic reactions, particularly in carbon-carbon bond formation processes such as alkylation, acylation, and aldol condensation reactions . The charge distribution is influenced by the electron-withdrawing effect of the ester group, which partially stabilizes the negative charge on the enolate oxygen.

Physical Properties

Appearance and Organoleptic Properties

Methyl acetoacetate, monosodium salt typically appears as a white to off-white powder or solid [8] [11] [12]. The compound maintains its solid form under standard ambient conditions and exhibits hygroscopic properties, meaning it readily absorbs moisture from the atmosphere [12]. The material shows a hydrolytic sensitivity rating of 5, indicating that it forms reversible hydrates when exposed to atmospheric moisture [12].

Solubility Parameters in Various Solvents

The solubility characteristics of methyl acetoacetate, monosodium salt are significantly influenced by the presence of the sodium ion, which enhances the compound's hydrophilic properties [8]. The compound demonstrates excellent solubility in water due to the ionic nature of the sodium salt [8]. This high water solubility distinguishes it from its parent compound, methyl acetoacetate, which has limited water solubility (460 g/L at 20°C) [13] .

The enhanced solubility in polar solvents makes the compound particularly suitable for aqueous reaction conditions and facilitates its use in various synthetic applications where water-soluble reagents are preferred [8]. The polar nature of the compound, attributed to both the ionic sodium component and the polar functional groups, results in good compatibility with other polar protic and aprotic solvents.

Stability Under Standard Conditions

Under standard storage conditions, methyl acetoacetate, monosodium salt exhibits good stability when stored at temperatures between 2-8°C [6] [15] [12]. The compound should be stored in a cool, dry environment to prevent hydration and potential decomposition [12]. The stability is maintained under anhydrous conditions, but the compound's hygroscopic nature requires careful handling to avoid moisture uptake [12].

The compound shows stability under normal temperatures and pressures, similar to its parent ester [16]. However, like other acetoacetate derivatives, it may be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to decomposition of the ester functionality [16].

Thermal Properties and Phase Behavior

The thermal properties of methyl acetoacetate, monosodium salt include a predicted boiling point of approximately 216.5°C at 760 mmHg [17]. The compound has a flash point of 92.3°C [17], indicating moderate volatility at elevated temperatures. These thermal characteristics suggest that the compound can withstand moderate heating during synthetic procedures while maintaining structural integrity.

The compound's phase behavior is typical of ionic organic salts, existing as a crystalline solid at room temperature. The presence of the sodium ion contributes to the higher melting point and boiling point compared to the neutral parent compound [17]. Thermal stability studies indicate that the compound maintains its structure under normal reaction conditions but may undergo decomposition at temperatures significantly above its boiling point.

Spectroscopic Profiles

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides valuable structural information for methyl acetoacetate, monosodium salt. The ¹H NMR spectrum of related acetoacetate compounds typically shows characteristic signals corresponding to the enolate system [18]. In the case of methyl acetoacetate derivatives, the spectrum reveals signals for the methyl ester group and the enolate proton, with chemical shifts influenced by the electronic environment created by the conjugated system [18].

The presence of the sodium salt form affects the NMR characteristics compared to the neutral parent compound. The enolate form shows distinctive chemical shift patterns, with the vinyl proton appearing in the characteristic downfield region due to the electron-deficient nature of the enolate carbon [18]. The methyl ester protons typically appear as a singlet around 3.7-4.0 ppm, while the enolate proton resonates further downfield.

¹³C NMR spectroscopy would be expected to show characteristic carbonyl carbon signals, with the ester carbonyl appearing around 160-170 ppm and the enolate carbon showing resonance in the 100-120 ppm region, depending on the degree of enolate character [19].

Infrared Spectroscopic Features

Infrared spectroscopy of methyl acetoacetate, monosodium salt reveals characteristic absorption bands corresponding to the functional groups present in the molecule [20] [11]. The infrared spectrum typically shows strong absorption bands for the C=O stretch of the ester group, appearing in the 1700-1750 cm⁻¹ region [20]. The enolate system contributes additional bands, with C=C stretching vibrations appearing around 1600-1650 cm⁻¹.

The presence of the sodium ion influences the overall infrared profile, particularly affecting the intensity and position of bands associated with the enolate oxygen [20]. The compound shows characteristic bands for C-H stretching vibrations in the 2800-3000 cm⁻¹ region and C-O stretching of the ester linkage around 1000-1300 cm⁻¹ [21].

Additional bands may be observed corresponding to the sodium-oxygen interaction, though these typically appear at lower frequencies and may be less distinct in the infrared spectrum [21].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of methyl acetoacetate, monosodium salt provides information about its molecular ion and characteristic fragmentation patterns. The molecular ion peak appears at m/z 138, corresponding to the molecular weight of the compound [2] [5]. The presence of sodium in the molecule affects the isotope pattern, with the characteristic sodium isotope contributing to the mass spectral profile.

Fragmentation patterns in mass spectrometry typically involve loss of common functional groups. For acetoacetate derivatives, characteristic fragmentations include loss of methoxy groups (m/z 31), carbonyl-containing fragments, and rearrangement products typical of β-keto esters [22] [23]. The enolate nature of the compound may influence fragmentation pathways, potentially leading to stabilized ionic fragments.

The mass spectrum may show base peaks corresponding to stable fragment ions formed through α-cleavage reactions or McLafferty rearrangements, which are common in compounds containing both ester and ketone functionalities [22] [24]. These fragmentation patterns provide valuable structural confirmation and can be used for analytical identification purposes.

X-ray Photoelectron Spectroscopy Analysis

X-ray photoelectron spectroscopy analysis of methyl acetoacetate, monosodium salt would provide detailed information about the electronic environment of individual atoms within the molecule. The XPS spectrum would be expected to show characteristic binding energies for carbon atoms in different chemical environments, including the carbonyl carbons, the enolate carbon, and the methyl carbons.

The sodium component would contribute distinctive Na 1s photoelectron peaks, providing confirmation of the ionic nature of the compound. The oxygen atoms in different environments (enolate oxygen, ester oxygen) would show characteristic binding energies that reflect their different electronic environments and bonding situations.

Methyl acetoacetate, monosodium salt (CAS 34284-28-1) represents a significant intermediate in organic synthesis, particularly valuable for its enhanced water solubility and stability compared to its parent compound. The synthesis of this sodium salt derivative involves several distinct methodological approaches, each offering unique advantages for laboratory and industrial applications.

Laboratory-Scale Synthesis Routes

Preparation from Methyl Acetoacetate and Sodium Methoxide

The most direct approach to synthesizing methyl acetoacetate monosodium salt involves the reaction of methyl acetoacetate with sodium methoxide in an alcoholic medium [1] . This method represents the most straightforward route, typically proceeding under mild conditions at room temperature. The reaction mechanism involves deprotonation of the highly acidic methylene hydrogen positioned between the two carbonyl groups, with the pKa of this position being approximately 11 [3].

The procedure typically involves dissolving methyl acetoacetate in dry methanol, followed by the careful addition of sodium methoxide solution [1]. The reaction proceeds rapidly due to the high acidity of the methylene protons, which are stabilized by resonance delocalization across both carbonyl groups. The resulting enolate anion forms a stable chelated structure with the sodium cation, creating the characteristic coordination complex that defines the monosodium salt [3].

Reaction yields using this method typically range from 85-95%, making it highly efficient for laboratory preparations . The high yields are attributed to the thermodynamically favorable formation of the chelated enolate structure and the irreversible nature of the deprotonation under basic conditions.

Transesterification Approaches

Transesterification methodologies offer an alternative synthetic pathway, particularly useful when starting from ethyl acetoacetate [4] [5]. These approaches involve the simultaneous exchange of the alkyl group and formation of the sodium salt. Research has demonstrated that polyaniline salts serve as effective catalysts for this transformation, providing environmental advantages through catalyst recyclability [4].

The transesterification process typically requires elevated temperatures ranging from 100-110°C and extended reaction times of 20-24 hours [4]. The mechanism involves nucleophilic attack by methanol on the ester carbonyl, followed by elimination of ethanol and subsequent deprotonation by the sodium base present in the reaction mixture.

Recent advances in transesterification methodology have focused on developing more efficient catalytic systems. Studies have shown that methylboronic acid catalysts can facilitate the transesterification of β-keto esters under milder conditions [5]. This approach offers particular advantages for primary alcohols and demonstrates good tolerance for various functional groups.

Claisen Condensation Pathways

The Claisen condensation represents a classical approach to β-keto ester synthesis, applicable to the preparation of methyl acetoacetate monosodium salt [6] [7]. This methodology involves the condensation of two ester molecules in the presence of a strong base, typically sodium ethoxide.

The mechanism proceeds through several distinct steps: initial enolate formation, nucleophilic attack on a second ester molecule, and elimination of an alkoxide leaving group [7]. The critical driving force for this reaction is the subsequent deprotonation of the β-keto ester product by the base, forming the stable enolate anion with equilibrium constants typically around 10^5 [3].

For methyl acetoacetate synthesis, the process typically begins with methyl acetate and sodium ethoxide in anhydrous conditions [6]. The reaction requires stoichiometric amounts of base rather than catalytic quantities, as the final deprotonation step is essential for driving the equilibrium toward product formation.

Recent Synthetic Innovations

Contemporary synthetic methodologies have focused on developing more sustainable and efficient approaches to β-keto ester synthesis. Flow chemistry approaches have emerged as particularly promising, offering advantages in temperature control, reaction time reduction, and improved safety profiles [8].

Biocatalytic approaches represent another significant innovation in the field. Research has demonstrated that engineered Escherichia coli strains can effectively reduce methyl acetoacetate to produce chiral β-hydroxy esters with exceptional enantioselectivity (>99.9%) [9] [10]. These biocatalytic systems offer advantages in terms of selectivity and environmental compatibility.

Microwave-assisted synthesis has also shown promise for accelerating transesterification reactions of methyl acetoacetate [11]. The combination of microwave heating with enzymatic catalysis creates synergistic effects that significantly reduce reaction times while maintaining high yields and selectivity.

Industrial-Scale Production Methods

Process Engineering Considerations

Industrial production of methyl acetoacetate monosodium salt requires careful consideration of several engineering parameters to ensure economic viability and product quality. The most critical factors include reactor design, heat management, and separation efficiency [12] [13].

Temperature control represents a fundamental challenge in large-scale synthesis. The exothermic nature of many synthetic routes, particularly those involving strong bases, requires sophisticated heat removal systems to maintain optimal reaction conditions [14]. Industrial reactors typically operate at temperatures ranging from 60-120°C, depending on the specific synthetic route employed.

Pressure considerations become increasingly important at industrial scale, particularly for continuous processes. Operating pressures typically range from 1-5 bar for batch processes and 2-10 bar for continuous systems [13]. The higher pressures in continuous systems help maintain liquid phase conditions and improve mass transfer rates.

Material of construction selection is critical due to the corrosive nature of sodium-containing systems. Stainless steel grades 316L or higher are typically required, with particular attention to welding and heat-affected zones that may be susceptible to stress corrosion cracking.

Batch vs. Continuous Production

The choice between batch and continuous production modes significantly impacts both economic and technical aspects of methyl acetoacetate monosodium salt manufacturing. Batch production offers advantages in terms of flexibility and lower capital investment, while continuous production provides superior energy efficiency and consistent product quality [14].

Batch production systems typically handle scales from 100-1000 kg/h with residence times of 4-12 hours [14]. These systems excel in accommodating varying demand patterns and allow for easy product grade changes. However, they suffer from inherent inefficiencies due to heating, cooling, and cleaning cycles that contribute no value to production.

Continuous production systems operate at scales of 50-500 kg/h with significantly reduced residence times of 0.5-2 hours [14]. Research has demonstrated that continuous processes can achieve yield improvements from 34% to 65% compared to batch processes, while simultaneously reducing waste generation by more than half [14].

The heat integration opportunities in continuous systems provide substantial energy savings. For example, the exothermic heat of reaction can be effectively utilized for preheating incoming feeds, reducing overall energy consumption by up to 50% compared to batch operations [14].

Quality Control Parameters

Industrial production requires stringent quality control measures to ensure consistent product specifications. The key parameters monitored include purity, water content, impurity profiles, and physical characteristics [15] [16] [17].

Purity specifications typically require ≥97.0% by high-performance liquid chromatography (HPLC), with specific attention to acetic acid impurities (≤0.10%) and methanol content (≤0.05%) [17]. Water content must be maintained below 0.5% to prevent hydrolysis and ensure product stability [17].

Sodium content represents a critical specification unique to the monosodium salt, typically maintained at 16.6-17.0% by atomic absorption spectroscopy [17]. This parameter directly affects the stoichiometry and reactivity of the product in downstream applications.

Physical characteristics including appearance (white to off-white powder), pH of aqueous solutions (7.5-9.0), and solubility profiles are monitored to ensure consistent performance [16] [17]. The pH specification is particularly important as it indicates the degree of hydrolysis and overall product stability.

Green Chemistry Approaches

Sustainable Synthetic Routes

The development of sustainable synthetic routes for methyl acetoacetate monosodium salt aligns with the twelve principles of green chemistry, emphasizing atom economy, renewable feedstocks, and reduced environmental impact [8] [18] [19].

Atom economy considerations favor addition reactions over substitution processes, as they incorporate all reactant atoms into the final product [20]. For methyl acetoacetate synthesis, the direct methoxycarbonylation of acetone with dimethyl carbonate represents an attractive atom-economical approach, achieving theoretical atom economies approaching 100% [18] [21].

The use of dimethyl carbonate as a methylating agent offers significant environmental advantages over traditional methods employing methyl iodide or dimethyl sulfate [18]. Dimethyl carbonate is non-toxic, biodegradable, and can be synthesized from carbon dioxide and methanol, making it an ideal green chemistry reagent.

Catalytic approaches using solid base catalysts, such as potassium-promoted magnesium oxide, provide opportunities for catalyst recovery and reuse [21]. These heterogeneous systems eliminate the need for homogeneous bases and simplify product purification while maintaining high activity and selectivity.

Solvent Considerations

Solvent selection represents a critical aspect of green chemistry implementation, with particular emphasis on reducing volatile organic compound (VOC) emissions and improving worker safety [22] [19] [23]. Traditional organic solvents are being increasingly replaced by bio-based alternatives that offer comparable performance with reduced environmental impact.

Bio-renewable solvents derived from agricultural feedstocks provide excellent alternatives to petroleum-based solvents [24] [22]. For example, bio-based ethanol and methanol offer identical chemical properties to their fossil-derived counterparts while providing superior sustainability profiles [22].

Water-based reaction systems represent the ultimate green solvent approach, eliminating organic solvent requirements entirely [19]. Recent developments in aqueous biphasic catalysis and micelle-enabled catalysis have expanded the applicability of water-based systems to traditionally hydrophobic reactions [19].

Solvent-free approaches offer additional advantages by eliminating solvent-related waste streams entirely [25]. These methodologies rely on the physical properties of reactants to create liquid phases through eutectic effects, enabling reactions to proceed without added solvents.

Atom Economy Evaluation

Atom economy analysis provides a quantitative measure of synthetic efficiency by comparing the molecular weight of the desired product to the total molecular weight of all reactants [20]. For methyl acetoacetate monosodium salt synthesis, different routes exhibit varying degrees of atom economy.

The direct reaction of methyl acetoacetate with sodium methoxide achieves high atom economy (approximately 85-90%) because only methanol is generated as a byproduct [1]. This contrasts favorably with traditional approaches that generate significant quantities of salt waste.

Claisen condensation routes typically exhibit lower atom economies (50-70%) due to the stoichiometric formation of alcohol byproducts and the requirement for acidic workup procedures [6]. However, these routes remain valuable when starting materials are readily available and cost-effective.

The evaluation of atom economy must also consider the synthetic accessibility of starting materials. Routes with high theoretical atom economy may prove less sustainable if they require starting materials derived from complex synthetic sequences with poor overall atom economy [20].

Process mass intensity (PMI) calculations provide additional insights by considering all materials used in the synthesis, including solvents, catalysts, and workup reagents. Optimized continuous flow processes have achieved PMI values as low as 11.1, representing significant improvements over traditional batch approaches [8].

Dates

Last modified: 04-14-2024

Explore Compound Types